molecular formula C15H20O4 B1233954 9-Hydroxyparthenolide CAS No. 78146-51-7

9-Hydroxyparthenolide

Cat. No.: B1233954
CAS No.: 78146-51-7
M. Wt: 264.32 g/mol
InChI Key: RZUCCKARTVHQBW-YVMONPNESA-N
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Description

Contextualization within Sesquiterpene Lactone Chemistry

9-Hydroxyparthenolide is a naturally occurring chemical compound classified as a sesquiterpene lactone. Sesquiterpene lactones are a large and diverse group of secondary metabolites found predominantly in plants, especially within the Asteraceae family. publisherspanel.com Their characteristic chemical structure consists of a 15-carbon skeleton (sesquiterpene) containing a lactone ring, which is a cyclic ester.

Within this broad class, this compound belongs to the germacrane (B1241064) subtype, characterized by a 10-membered carbon ring. It is a derivative of the well-known sesquiterpene lactone, parthenolide (B1678480). The defining feature of this compound is the presence of a hydroxyl (-OH) group at the C-9 position of the parthenolide backbone. nih.gov This structural modification significantly influences its chemical reactivity and biological properties. The compound can exist as different stereoisomers, such as 9α-hydroxyparthenolide and 9β-hydroxyparthenolide, depending on the spatial orientation of the hydroxyl group. nih.govresearchgate.net This stereochemistry plays a crucial role in its biological activity.

The presence of the α-methylene-γ-lactone moiety is a key structural feature of many sesquiterpene lactones, including this compound, and is often associated with their biological effects. nih.gov However, research indicates that the presence of this group alone does not guarantee a specific activity, suggesting that other structural elements, like the hydroxyl group at C-9, are critical determinants. nih.gov

Historical Perspective of Research Focus

Initial research into sesquiterpene lactones was primarily centered on their isolation, structural elucidation, and their role in plant taxonomy (chemosystematics). mdpi.com The parent compound, parthenolide, has a longer history of investigation, particularly for its use in traditional medicine. publisherspanel.com The focus on this compound as a distinct research subject emerged from phytochemical studies of various plants, such as Anvillea radiata, Anvillea garcinii, and Zoegea leptaurea. publisherspanel.comnih.govresearchgate.net

Early studies, such as one published in 1981, identified 9α-hydroxyparthenolide as a novel antitumor sesquiterpene lactone from Anvillea garcinii. publisherspanel.com Subsequent research confirmed its presence in other plant species and began to explore its cytotoxic properties against various cancer cell lines. publisherspanel.com

More recent research has shifted towards the semi-synthesis and synthetic modification of this compound to create novel derivatives with enhanced or more selective biological activities. nih.govresearchgate.netnih.gov This includes modifications at both the C-9 and C-13 positions to investigate structure-activity relationships. nih.gov The development of chemoenzymatic synthesis methods, utilizing enzymes like cytochrome P450, has enabled more targeted and scalable production of this compound and its analogs for further pharmacological evaluation. nih.govnih.gov

Significance as a Research Compound

This compound is a significant compound in academic research due to its diverse and potent biological activities, which have been the subject of numerous studies. Its primary areas of investigation include:

Anticancer Research: this compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including leukemia, melanoma, and cancers of the lung and colon. publisherspanel.com Research has focused on its potential as a lead compound for the development of new anticancer agents. nih.govnih.gov The synthesis of derivatives has been a key strategy to improve its efficacy and selectivity against cancer cells. nih.govnih.govnih.gov

Anti-inflammatory Properties: The compound has shown explicit anti-inflammatory activity in preclinical models. nih.gov This has led to investigations into its potential for treating inflammatory conditions. nih.govscispace.com

Antimicrobial and Antiprotozoal Activity: Studies have revealed that this compound and its derivatives possess activity against various microbes and protozoa. For instance, esters of 9β-hydroxyparthenolide have shown potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African sleeping sickness and malaria, respectively. nih.gov Additionally, some derivatives have demonstrated antibacterial and antifungal properties. researchgate.netmdpi.com

Synthetic Chemistry and Drug Development: The chemical structure of this compound, with its multiple functional groups, makes it an interesting scaffold for synthetic modifications. nih.govresearchgate.netresearchgate.net Researchers have explored various chemical reactions, such as acylation, Heck coupling, and cycloaddition, to create libraries of new compounds. nih.govresearchgate.net These studies are crucial for understanding structure-activity relationships and for developing new therapeutic agents with improved pharmacological profiles. nih.govnih.govbham.ac.uk

The ability to isolate this compound from renewable plant sources like Anvillea radiata further enhances its value as a research compound, providing a starting material for the synthesis of novel, high-value chemical entities. research-nexus.netiucr.org

Data Tables

Table 1: Investigated Biological Activities of this compound and its Derivatives

Biological ActivityTarget/ModelKey Findings
Anticancer Human cancer cell lines (HS-683, SK-MEL-28, A549, MCF-7)Synthetic derivatives showed excellent cytotoxic activity with IC50 values ranging from 1.1 to 9.4 µM. nih.gov
Leukemia, non-small cell lung cancer, colon cancer, melanoma9α-hydroxyparthenolide exhibited significant cytotoxicity with ED50 values of 0.50-1.66 μg/ml. publisherspanel.com
Acute Myeloid Leukemia (AML)Chemoenzymatically synthesized C9- and C14-functionalized analogs showed improved antileukemic properties compared to parthenolide. nih.gov
Anti-inflammatory Rodent paw edema and Myeloperoxidase (MPO) assignment9a-hydroxyparthenolide showed explicit anti-inflammatory activity. nih.gov
Lipopolysaccharide (LPS)-stimulated primary macrophagesSubstantially decreased the production of nitric oxide (NO). mdpi.com
Antiprotozoal Trypanosoma brucei rhodesienseA mixture of 9β-hydroxyparthenolide esters was the most active constituent with an IC50 of 0.26 µg/mL. nih.gov
Plasmodium falciparumA mixture of diastereomeric 2-methyl-3-oxobutyric acid esters of 9β-hydroxyparthenolide was the most potent with an IC50 of 1.48 µg/mL. nih.gov
Antimicrobial Various bacteriaSpiropyrazoline derivatives showed good to moderate antibacterial activity. researchgate.net
Candida albicans, Candida parapsilosis9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside showed inhibitory activity with MIC values of 0.26 μg/mL and 0.31 μg/mL, respectively. mdpi.com

Table 2: Plant Sources and Stereoisomers of this compound

Plant SpeciesStereoisomer(s) Identified
Anvillea radiata9α- and 9β-hydroxyparthenolide nih.govresearchgate.netresearchgate.net
Anvillea garcinii9α-hydroxyparthenolide publisherspanel.com
Zoegea leptaurea subsp. mesopotamica9α-hydroxyparthenolide publisherspanel.com
Zoegea baldschuanica9α-hydroxyparthenolide publisherspanel.com
Inula montbretianaEsters of 9β-hydroxyparthenolide nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78146-51-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(7Z)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

InChI

InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5-

InChI Key

RZUCCKARTVHQBW-YVMONPNESA-N

SMILES

CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C

Synonyms

9-hydroxyparthenolide
9alpha-hydroxyparthenolide
9beta-hydroxyparthenolide

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Tanacetum parthenium Derivation

9-Hydroxyparthenolide is a derivative of parthenolide (B1678480), a major bioactive compound found in the feverfew plant, Tanacetum parthenium. ontosight.aiontosight.ai This plant has a long history of use in traditional medicine. ontosight.ai While parthenolide is the most abundant sesquiterpene lactone in feverfew, various derivatives, including this compound, are also present. The chemical composition of Tanacetum species has garnered attention due to the diverse biological activities associated with their terpenoid constituents. researchgate.net

Isolation from Anvillea radiata and Other Species

Anvillea radiata, a wild plant from the Asteraceae family found predominantly in North Africa, is a significant and renewable source of this compound. psu.edunih.govnih.gov Both 9α- and 9β-hydroxyparthenolide have been isolated from the aerial parts of this plant. nih.govacademie-sciences.fr Studies have shown that these compounds can be obtained in yields of 1% and 0.6%, respectively, from the dry weight of the aerial parts. researchgate.net

Beyond Tanacetum and Anvillea, 9α-hydroxyparthenolide has also been isolated from other species of the Asteraceae family, including:

Anvillea garcinii scispace.comacgpubs.org

Zoegea leptaurea subsp. mesopotamica publisherspanel.com

Inula candida subsp. candida researchgate.net

The presence of this compound and its derivatives across these various species highlights the chemotaxonomic significance of these compounds within the Asteraceae family.

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural sources involves a series of extraction and chromatographic techniques. A common initial step is the extraction of the plant's aerial parts with solvents of varying polarities.

For instance, in the case of Anvillea radiata, a two-step Accelerated Solvent Extraction (ASE) method has been employed. academie-sciences.fr An initial extraction with chloroform (B151607) is performed to remove the more abundant germacranolides, followed by a methanol (B129727) extraction to selectively enrich the phenolic compounds. academie-sciences.fr The extraction yield from Anvillea radiata aerial parts has been reported to be approximately 18.6% (w/w) with chloroform and 8.3% (w/w) with methanol. academie-sciences.fr

Following extraction, the crude extracts are subjected to various chromatographic methods for the separation and purification of individual compounds. These techniques often include:

High-Performance Liquid Chromatography (HPLC): HPLC with Diode-Array Detection (DAD) and Electrospray Ionization (ESI) is a powerful tool for the characterization of compounds in the extracts. academie-sciences.fr

Spectroscopic Analysis: The structural elucidation of the isolated compounds is achieved through comprehensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). researchgate.net

Advanced purification often involves a multi-step approach combining different technologies to achieve high purity of the target compound. azdeq.govsoquelcreekwater.org These can be conceptually similar to advanced water purification techniques which use multiple barriers, such as filtration and reverse osmosis, to remove impurities. azdeq.govsoquelcreekwater.orgelsevier.com In the context of natural product isolation, this translates to sequential chromatographic steps using different stationary and mobile phases to separate compounds with similar polarities.

The table below summarizes the key botanical sources and the primary isolation techniques mentioned in the literature.

Botanical SourceFamilyIsolated IsomersKey Isolation & Purification Techniques
Tanacetum parthenium (Feverfew)Asteraceae9α-Hydroxyparthenolide, 9β-HydroxyparthenolideSolvent Extraction, Chromatographic Methods
Anvillea radiataAsteraceae9α-Hydroxyparthenolide, 9β-HydroxyparthenolideAccelerated Solvent Extraction (ASE), HPLC-DAD-ESI, NMR, HR-ESIMS
Anvillea garciniiAsteraceae9α-Hydroxyparthenolide, 9β-HydroxyparthenolideSpectroscopic Analysis (NMR, HR-ESIMS)
Zoegea leptaurea subsp. mesopotamicaAsteraceae9α-HydroxyparthenolideSolvent Extraction, TLC, NMR
Inula candida subsp. candidaAsteraceae9β-HydroxyparthenolideSolvent Extraction with increasing polarity, Chromatographic Methods

Biosynthetic Pathways and Precursors

General Sesquiterpene Lactone Biosynthesis Overview

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae plant family. tandfonline.comlublin.pl Their biosynthesis originates from the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), which is formed in the plant cell's cytosol via the mevalonic acid (MVA) pathway. researchgate.net

The pathway proceeds through several key enzymatic steps:

Cyclization of FPP: The first committed step is the cyclization of the linear FPP molecule into a complex sesquiterpene backbone. For most germacranolide-type STLs, including the precursors to 9-Hydroxyparthenolide, this reaction is catalyzed by a (+)-germacrene A synthase (GAS) to produce germacrene A. daneshyari.comresearchgate.net

Oxidation of Germacrene A: The germacrene A molecule then undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.comdaneshyari.com A specific enzyme, germacrene A oxidase (GAO), hydroxylates and further oxidizes a methyl group on the isopropenyl side chain to form germacrene A acid. daneshyari.com

Lactone Ring Formation: The final step in forming the core germacranolide structure is the creation of the characteristic lactone ring. This is achieved through the action of another CYP enzyme, costunolide (B1669451) synthase (COS). daneshyari.comresearchgate.net This enzyme hydroxylates germacrene A acid at the C6-position, which is followed by a spontaneous dehydration and ring closure (lactonization) to yield (+)-costunolide. daneshyari.com Costunolide is a critical branching point and precursor for a vast array of STLs, including parthenolide (B1678480). daneshyari.com

Formation of Parthenolide: The conversion of costunolide to parthenolide is catalyzed by parthenolide synthase (PTS), which is also a cytochrome P450 enzyme. daneshyari.com This enzyme facilitates the epoxidation of the C4-C5 double bond of costunolide to yield parthenolide. daneshyari.comresearchgate.net

Enzymatic Hydroxylation in this compound Formation

The final step in the biosynthesis of this compound is the regioselective hydroxylation of its direct precursor, parthenolide, at the C-9 position. This conversion is an oxidative reaction catalyzed by a specific hydroxylase enzyme.

While the specific enzyme responsible for this C-9 hydroxylation has not been fully isolated and characterized, it is presumed to be a cytochrome P450 monooxygenase. nih.govresearchgate.net This inference is based on the well-established role of CYP enzymes in catalyzing a wide variety of oxidation and hydroxylation reactions throughout STL biosynthetic pathways. researchgate.netnih.govmdpi.com The biosynthesis of parthenolide itself relies on a cascade of three distinct CYP enzymes (GAO, COS, and PTS). daneshyari.com

Furthermore, researchers have identified other hydroxylases that act on the parthenolide scaffold. For instance, a gene encoding a costunolide and parthenolide 3β-hydroxylase was identified in feverfew (Tanacetum parthenium), demonstrating that specific CYP enzymes capable of hydroxylating parthenolide exist in nature. nih.govresearchgate.net The formation of this compound, which has been isolated from plants such as Anvillea radiata and Anvillea garcinii, therefore implies the activity of a currently uncharacterized parthenolide C-9 hydroxylase. researchgate.netresearchgate.net This enzyme would utilize molecular oxygen and a reducing agent like NADPH to introduce a hydroxyl group onto the C-9 carbon of the parthenolide molecule. nih.govmdpi.com

Genetic and Transcriptomic Studies of Biosynthesis

Genetic and transcriptomic studies, primarily in the medicinal plant feverfew (Tanacetum parthenium), have been instrumental in elucidating the biosynthetic pathway of parthenolide, the precursor to this compound. nih.gov These studies have successfully identified the structural genes encoding the key enzymes in this pathway.

The primary sites of parthenolide biosynthesis and accumulation are specialized secretory structures on the plant surface called glandular trichomes. researchgate.netresearchgate.net Transcriptomic analysis, involving the sequencing of RNA from these tissues, has been a powerful tool for gene discovery. tandfonline.comnih.gov By comparing gene expression profiles across different flower developmental stages, researchers have used co-expression analysis to identify candidate genes whose expression patterns correlate with the accumulation of parthenolide and its precursors. nih.govnih.gov This approach led to the successful identification of the genes for germacrene A oxidase (TpGAO), costunolide synthase (TpCOS), and parthenolide synthase (TpPTS). daneshyari.comnih.gov

Subsequent functional characterization, often involving heterologous expression of the candidate genes in yeast or transient expression in Nicotiana benthamiana, confirmed their enzymatic activities. daneshyari.comnih.gov Studies have also shown that the expression of these biosynthetic genes can be upregulated by the application of plant hormones like methyl jasmonate, leading to increased parthenolide accumulation. nih.govtandfonline.com Transcriptional regulation of the pathway involves various transcription factors, including members of the MYC, WRKY, and AP2/ERF families, which integrate hormonal and environmental signals to control gene expression. nih.govnih.gov

While the specific gene for the final C-9 hydroxylation step to produce this compound remains unidentified, the same molecular and transcriptomic techniques applied successfully in feverfew could be used in this compound-producing plants like Anvillea radiata to discover the responsible C-9 hydroxylase gene. researchgate.net

Table 1: Key Characterized Genes in the Biosynthesis of Parthenolide

Gene Abbreviation (from T. parthenium)Enzyme NameFunction in the PathwayReference
TpGASGermacrene A SynthaseCatalyzes the cyclization of farnesyl pyrophosphate (FPP) to form (+)-germacrene A. researchgate.net
TpGAOGermacrene A OxidaseA cytochrome P450 that catalyzes the multi-step oxidation of germacrene A to germacrene A acid. daneshyari.com
TpCOSCostunolide SynthaseA cytochrome P450 that hydroxylates germacrene A acid, leading to the formation of costunolide. daneshyari.com
TpPTSParthenolide SynthaseA cytochrome P450 that catalyzes the epoxidation of costunolide to yield parthenolide. daneshyari.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Costunolide
Farnesyl pyrophosphate (FPP)
Germacrene A
Germacrene A acid

Synthetic Methodologies and Chemical Derivatization Strategies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful tool for the targeted modification of complex natural products like parthenolide (B1678480). researchgate.net This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce novel compounds that are otherwise difficult to obtain. researchgate.net

P450-Catalyzed Transformations of Parthenolide

A key breakthrough in the synthesis of 9-hydroxyparthenolide involves the use of engineered cytochrome P450 monooxygenases. nih.govacs.org Specifically, variants of the P450 enzyme from Bacillus megaterium (CYP102A1 or P450BM3) have been developed to catalyze the selective hydroxylation of parthenolide at the C9 position. nih.govnih.govrochester.edu

Initial efforts utilized a substrate-promiscuous P450BM3 variant, FL#62, which was found to oxidize parthenolide at multiple sites. rochester.edu Through directed evolution and site-saturation mutagenesis, P450 variants with improved regioselectivity for C9 hydroxylation were created. rochester.edunih.gov For instance, the triple mutant II-C5 demonstrated a significant increase in C9 hydroxylation, yielding 9(S)-hydroxyparthenolide with high stereoselectivity. rochester.edunih.gov Further evolution led to the development of even more selective catalysts. nih.gov These enzymatic reactions are typically conducted in a buffered solution at room temperature, utilizing a cofactor regeneration system to ensure the continuous activity of the P450 enzyme. nih.gov

Table 1: Engineered P450 Variants for Parthenolide Hydroxylation

P450 VariantTarget PositionKey FeaturesReference
II-C5C9Improved regioselectivity for C9 hydroxylation. rochester.edunih.gov
FL#46C14Good expression levels and high catalytic turnovers. nih.gov
VII-H11C14Significantly improved regioselectivity for C14 hydroxylation. rochester.edunih.gov
XII-D8C14High regioselectivity for C14 hydroxylation. nih.gov

This table summarizes key engineered P450 variants and their targeted hydroxylation sites on the parthenolide scaffold.

Biocatalytic Modifications at C9 and C14 Positions

The chemoenzymatic approach is not limited to the C9 position. Engineered P450 enzymes have also been successfully employed to introduce hydroxyl groups at the C14 position of parthenolide. nih.govacs.org This dual capability allows for the generation of two key intermediates, 9(S)-hydroxyparthenolide and 14-hydroxyparthenolide, which serve as valuable starting materials for further chemical derivatization. nih.govnih.gov The development of specific P450 variants, such as FL#46 and XII-D8, has enabled the selective hydroxylation at the C14 position. nih.gov The ability to selectively functionalize either the C9 or C14 position opens up avenues for creating a wide array of parthenolide analogs with diverse biological properties. researchgate.netnih.gov

Chemical Synthesis of this compound Analogs

The hydroxyl group introduced at the C9 position via enzymatic methods provides a handle for a variety of chemical modifications, allowing for the synthesis of a broad spectrum of this compound analogs.

Modifications at C9 and C13 Positions

While the primary focus has been on derivatizing the enzymatically installed C9 hydroxyl group, some studies have explored simultaneous modifications at both the C9 and C13 positions. researchgate.net The C13 position is part of an α-methylene-γ-lactone moiety, which is known to be crucial for the biological activity of parthenolide. nih.govresearchgate.net Michael addition reactions at the C13 position have been investigated; however, these modifications often lead to a decrease in activity, underscoring the importance of the intact α-methylene-γ-lactone for the compound's biological function. researchgate.net

O-H Acylation Reactions for Analog Generation

A common and effective strategy for generating analogs of this compound is through O-H acylation reactions. nih.govrochester.edu This method involves the esterification of the C9 hydroxyl group with various acid chlorides in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govrochester.edu This approach has been used to introduce a wide range of substituents, including aromatic and heteroaromatic groups. nih.gov For example, analogs bearing trifluoromethylated benzoyl groups have been synthesized and have shown interesting biological profiles. nih.gov The yields for these acylation reactions are generally reported as reasonable to good. nih.govrochester.edu

Table 2: Representative Acylation Reactions of 9(S)-hydroxyparthenolide

Acylating AgentReagents and ConditionsProductReference
3,5-(bis-trifluoromethyl)benzoyl chlorideEt3N, DMAPPTL-9-013 rochester.edu
Various acid chloridesTriethylamine, 4-dimethylaminopyridine (DMAP)C9-acylated parthenolide analogs nih.govrochester.edu

This table provides examples of O-H acylation reactions used to generate this compound analogs.

Synthesis of Spiropyrazoline Derivatives

New series of spiropyrazoline derivatives have been efficiently synthesized from both 9α- and 9β-hydroxyparthenolide, which are naturally isolated from the aerial parts of Anvillea radiata. researchgate.netresearchgate.net The primary synthetic route involves a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This method targets the C-13 position and can be combined with O-H acylation at the C-9 position to yield a diverse range of compounds. researchgate.net

Another approach involves an initial epoxidation of the C1-C10 double bond using metachloroperoxybenzoic acid (m-CPBA), followed by a 1,3-dipolar cycloaddition on the α-methylene-γ-lactone double bond. researchgate.net The structures and specific stereochemistry of the resulting cycloadducts have been rigorously established through various spectroscopic methods and confirmed by X-ray diffraction data. researchgate.netresearchgate.net

Table 1: Summary of Spiropyrazoline Derivative Synthesis

Starting Material Key Reaction Type Targeted Positions
9α-Hydroxyparthenolide 1,3-Dipolar Cycloaddition C-13, C-9
9β-Hydroxyparthenolide 1,3-Dipolar Cycloaddition C-13, C-9

Preparation of Hydroxyamino-Parthenolide Analogs

Starting from 9α-hydroxyparthenolide and 9β-hydroxyparthenolide, a variety of hydroxyamino-parthenolide analogs have been synthesized. researchgate.netresearchgate.net These syntheses have yielded distinct series of compounds, including 9α-hydroxyamino-parthenolides, 9β-hydroxyamino-parthenolides, and 9α-hydroxy-1β,10α-epoxyamino-parthenolides. researchgate.net The starting materials, 9α-hydroxyparthenolide (compound 1 in the study) and 9β-hydroxyparthenolide (compound 2), were isolated from Anvillea radiata. researchgate.netresearchgate.net This work has expanded the library of available parthenolide derivatives, providing new insights into the structural requirements for potential biological activity. researchgate.net

Generation of Aniline-Containing Parthenolide Derivatives

While the addition of primary and secondary amines to the parthenolide scaffold is a well-established method, the introduction of aniline (B41778) derivatives has proven more challenging. chemrxiv.org However, the feasibility of creating such derivatives has been demonstrated through a crystal structure report of an aniline derivative of 9-α-hydroxyparthenolide, which was synthesized using zinc(II) chloride as a Lewis acid catalyst. chemrxiv.orgbham.ac.uk

To overcome the sluggish reactivity of anilines, further research has focused on developing effective catalytic systems for the parent compound, parthenolide. chemrxiv.org These methods, involving 1,4-conjugate addition, could foreseeably be applied to this compound. bham.ac.uk An evaluation of catalysts identified squaric acid as a particularly effective organocatalyst for the addition of aromatic amines to the Michael acceptor unit under aqueous conditions. chemrxiv.org

Table 2: Catalysts Explored for Aniline Addition to the Parthenolide Scaffold

Catalyst Conditions Result
Yttrium(III) nitrate (B79036) hexahydrate 48 hours 25% yield of product 3d. chemrxiv.org
Squaric acid (10 mol%) 50 ºC, 48 hours, water/methanol (B129727) (1:1) 51% isolated yield of product 3d. chemrxiv.org

The most successful yields (>70%) with the squaric acid system were achieved using aniline, p-hydroxy aniline, and o-hydroxy aniline. chemrxiv.org

Catalytic Acid Rearrangement Reactions

The catalytic acid rearrangement of 9α-hydroxyparthenolide has been studied as a method to generate novel sesquiterpenoid structures. researchgate.netresearchgate.net This reaction involves treating 9α-hydroxyparthenolide with various Brønsted and Lewis acids, which induces significant structural reorganization. researchgate.netresearchgate.net The reaction proceeds via mechanisms that typically involve the protonation of the hydroxyl group, creating a good leaving group, followed by the migration of an alkyl group. wiley-vch.de

The choice of acid catalyst has a pronounced effect on the distribution and selectivity of the products. researchgate.net For instance, the reaction with BF₃-OEt₂ yielded a single new aldehyde compound, whereas catalysts like bismuth(III) triflate [Bi(OTf)₃] and p-toluenesulfonic acid (PTSA) produced a mixture of several rearranged lactones. researchgate.net The use of titanium tetrachloride (TiCl₄) led to the formation of yet another distinct compound. researchgate.net The structures of these new sesquiterpenes were fully elucidated using spectroscopic analysis and, in some cases, confirmed by X-ray crystallography. researchgate.netresearchgate.net

Table 3: Product Yields from Catalytic Acid Rearrangement of 9α-Hydroxyparthenolide

Catalyst Time (h) Product 2 (%) Product 3 (%) Product 4 (%) Product 5 (%) Product 6 (%)
BF₃-OEt₂ 12 65
Bi(OTf)₃ 3 20 30 45
PTSA 3 23 32 42
TiCl₄ 3 35 52

Data sourced from Moumou et al., Tetrahedron Letters 53 (2012) 3000–3003. researchgate.net

Structure Activity Relationship Sar Studies of 9 Hydroxyparthenolide and Its Derivatives

Elucidation of Structural Requisites for Biological Activities

SAR studies have pinpointed several structural features of the 9-hydroxyparthenolide molecule that are essential for its biological effects, particularly its cytotoxic and anti-inflammatory properties. The most critical of these is the α-methylene-γ-lactone moiety. nih.govmdpi.com This reactive group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov Research has consistently shown that modifications which saturate or remove this exomethylene group lead to a significant decrease or complete loss of cytotoxic activity. researchgate.net This underscores the role of the α-methylene-γ-lactone as the primary pharmacophore responsible for the compound's mechanism of action. researchgate.net

Another key region for biological activity is the germacrane (B1241064) ring, a ten-membered carbocyclic skeleton. The conformation of this ring, along with the presence and orientation of other functional groups, influences how the molecule fits into the binding sites of its biological targets. researchgate.net The double bond at the C1-C10 position has also been identified as a site for functionalization, although its modification can lead to significant structural reorganization of the entire ring system. nih.govrochester.edu The presence of the hydroxyl group at the C-9 position, which distinguishes this compound from its parent, parthenolide (B1678480), offers a crucial handle for synthetic modification to enhance its properties. nih.govontosight.ai

Impact of Functional Group Modifications on Activity Profiles

Systematic modification of the functional groups on the this compound skeleton has been a primary strategy for developing analogs with improved activity. The C-9 hydroxyl group and the C-13 position on the α-methylene-γ-lactone are the most frequently targeted sites for chemical derivatization. researchgate.netnih.gov

Modifications at the C-9 position, typically through acylation or the introduction of other substituents, have yielded derivatives with significantly enhanced potency. nih.govnih.gov For instance, the synthesis of C-9 benzoyl derivatives, particularly those with trifluoromethylated groups, has led to compounds with improved antileukemic activity compared to the parent parthenolide. rochester.edunih.gov Studies have shown that introducing larger aromatic substituents at the C-9 site is generally well-tolerated and can be beneficial for activity. nih.gov Carbamate (B1207046) analogs at this position have also demonstrated a broad anticancer activity profile. nih.gov

Conversely, modifications at the C-13 position of the α-methylene-γ-lactone often result in diminished or abolished activity. nih.govresearchgate.net Michael addition reactions at this site, introducing amines or azides, have been shown to decrease antitumor activity, reinforcing the importance of the un-substituted exomethylene double bond for cytotoxicity. researchgate.net However, some complex modifications, such as the creation of spiropyrazoline derivatives via 1,3-dipolar cycloaddition, have resulted in compounds with notable antibacterial or anticancer activities, suggesting that while direct addition is detrimental, more complex ring systems may be tolerated. researchgate.net

Modification SiteType of ModificationImpact on Biological ActivityReference
α-methylene-γ-lactone (C-13)Michael Addition (amines, azides)Decreased or abolished cytotoxic activity researchgate.net
α-methylene-γ-lactone (C-13)Creation of spiropyrazoline derivativesRetention or modulation of anticancer/antibacterial activity researchgate.net
C-9 Hydroxyl GroupAcylation (e.g., with trifluoromethylated benzoyl groups)Improved antileukemic activity rochester.edunih.gov
C-9 Hydroxyl GroupIntroduction of carbamate analogsBroad anticancer activity nih.gov
C-1/C-10 Double BondEpoxidationCreates new intermediates for further functionalization nih.govresearchgate.net

Stereochemical Influences on Molecular Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govbiomedgrid.com The compound exists as two primary epimers, 9α-hydroxyparthenolide and 9β-hydroxyparthenolide, which differ in the spatial orientation of the hydroxyl group at the C-9 position. researchgate.netnih.gov This seemingly minor structural difference can have a significant impact on the molecule's interaction with its biological targets. nih.gov

Studies comparing the cytotoxic activities of 9α- and 9β-hydroxyparthenolide have shown that the stereoselectivity can influence potency. nih.gov For example, molecular docking studies against the HEP-G2 human liver cancer cell line protein showed different binding affinities for the two epimers, with the 9β form having a slightly better binding affinity (-4.94 kcal/mol) than the 9α form (-4.54 kcal/mol). nih.gov

Furthermore, when creating derivatives, the stereochemistry at newly formed chiral centers can also influence activity. For instance, in the synthesis of C-9 functionalized analogs, the resolution and individual testing of epimers have sometimes revealed that one epimer possesses significantly higher activity than the other. nih.gov However, in other cases, both epimers exhibited comparable activity, suggesting that the influence of the substituent's configuration is not always profound and depends on the specific analog. nih.gov This highlights the complex and often unpredictable nature of stereochemical effects on the biological profiles of these derivatives. michberk.comnih.gov

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in medicinal chemistry for understanding and predicting the SAR of complex natural products. nih.govmdpi.com These in silico techniques provide powerful insights into the molecular interactions and properties that govern biological activity, thereby guiding the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. imist.mabiolscigroup.usdergipark.org.tr By generating mathematical models, QSAR can predict the activity of novel molecules before they are synthesized, saving time and resources. researchgate.net

For sesquiterpene lactones and their derivatives, QSAR studies can analyze various molecular descriptors, such as electronic properties (e.g., charge distribution, HOMO/LUMO energies), steric factors (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). dergipark.org.tr While specific QSAR models for this compound are not extensively detailed in the provided literature, the successful application of 3D-QSAR studies (CoMFA and CoMSIA) to similar quinone derivatives demonstrates the utility of this approach. nih.gov Such models have successfully explained how steric, electronic, and hydrogen-bond acceptor properties influence antibacterial activity, enabling the design of new, more active compounds. nih.gov This methodology could be applied to a series of this compound derivatives to quantify the structural requirements for their cytotoxic or anti-inflammatory effects.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.govnih.gov This method is invaluable for elucidating the molecular basis of a drug's action and understanding SAR at an atomic level. drugtargetreview.com

Mechanisms of Cellular and Molecular Action

Modulation of Transcription Factor Activity

9-Hydroxyparthenolide is understood to exert significant influence over the activity of critical transcription factors, thereby modulating gene expression profiles related to cellular stress responses and survival.

A primary mechanism of action attributed to the structural class of this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. nih.gov In many cancer types, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. nih.gov

The inhibitory action is thought to occur through at least two distinct mechanisms. The first involves the suppression of the IκB kinase (IKK) complex. nih.govnih.gov IKK is responsible for phosphorylating the inhibitory IκB proteins, which sequester NF-κB in the cytoplasm. nih.gov By inhibiting IKK, the degradation of IκBα and IκBβ is prevented, thereby keeping NF-κB in an inactive state in the cytoplasm and blocking its translocation to the nucleus. nih.gov The second proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB. nih.gov This direct interaction is thought to occur at specific cysteine residues (Cys38 and Cys120) on the p65 protein, which interferes with its ability to bind to DNA. nih.gov

Evidence suggests that compounds structurally related to this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway. researchgate.net The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. tandfonline.com

Studies have shown that treatment with parthenolide (B1678480) leads to an up-regulation of the p53 gene in a concentration-dependent manner in cancer cell lines. tandfonline.com This activation of p53 is a key component of the apoptotic pathway induced by this class of compounds. tandfonline.com The precise molecular interactions leading to p53 activation are still under investigation, but it is a significant contributor to the compound's biological effects. nih.govresearchgate.net In some cellular contexts, the activation of p53 has been observed in conjunction with the inhibition of NF-κB, suggesting a coordinated regulation of these two critical pathways. researchgate.net

Interference with Epigenetic Regulation

Beyond the direct modulation of transcription factor activity, this compound's structural class has been shown to interfere with the epigenetic machinery of the cell, leading to alterations in gene expression patterns.

Research has indicated that parthenolide can specifically deplete histone deacetylase 1 (HDAC1) protein. aacrjournals.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By depleting HDAC1, parthenolide can induce a more relaxed chromatin state, potentially allowing for the expression of tumor suppressor genes. aacrjournals.orgnih.gov Interestingly, this effect does not appear to be a global alteration of histone acetylation but rather a more specific action. aacrjournals.org

Furthermore, parthenolide has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1). umn.edunih.gov DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. umn.edunih.gov Hypermethylation of promoter regions of tumor suppressor genes is a common epigenetic alteration in cancer that leads to their silencing. umn.edunih.gov By inhibiting DNMT1, parthenolide can lead to a global DNA hypomethylation and the reactivation of silenced tumor suppressor genes. umn.edunih.govresearchgate.net

Redox Homeostasis Perturbation

A significant aspect of the cellular and molecular action of this compound's structural analogs involves the disruption of the cellular redox balance, leading to oxidative stress.

Treatment with parthenolide has been consistently shown to cause a significant decrease in the intracellular levels of glutathione (B108866) (GSH). nih.govmdpi.comfrontiersin.org Glutathione is a major cellular antioxidant, playing a critical role in detoxifying reactive oxygen species and maintaining the cellular redox environment. mdpi.comfrontiersin.org The depletion of GSH is a key event that sensitizes cancer cells to oxidative stress and subsequent cell death. frontiersin.org In some instances, this depletion of GSH has been linked to the downstream induction of a form of iron-dependent cell death known as ferroptosis. frontiersin.org

Concurrent with the depletion of glutathione, parthenolide treatment leads to a significant increase in the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and peroxides. nih.govmdpi.com This surge in ROS is a primary driver of the oxidative stress induced by the compound. nih.govmdpi.com The generation of ROS can be mediated, at least in part, through the activation of NADPH oxidase (NOX), an enzyme complex that produces superoxide anions. nih.gov The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate stress-responsive signaling pathways that can ultimately lead to apoptosis. nih.govmdpi.comfrontiersin.org

Table of Research Findings on the Mechanisms of Parthenolide

MechanismKey Molecular Target/ProcessObserved EffectReference
Modulation of Transcription Factor ActivityNF-κB Pathway (IKK)Inhibition of IκB kinase, preventing NF-κB activation nih.govnih.gov
p53 SignalingUpregulation of p53 gene expression tandfonline.com
Interference with Epigenetic RegulationHistone Deacetylase 1 (HDAC1)Specific depletion of HDAC1 protein aacrjournals.orgnih.gov
DNA Methyltransferase 1 (DNMT1)Inhibition of DNMT1 activity and downregulation of its expression umn.edunih.gov
Redox Homeostasis PerturbationGlutathione (GSH)Significant decrease in intracellular GSH levels nih.govmdpi.comfrontiersin.org
Reactive Oxygen Species (ROS)Increased generation of superoxide anions and peroxides nih.govmdpi.com

Kinase and Signaling Pathway Modulation

This compound, a sesquiterpene lactone, is understood to exert its cellular effects through the modulation of various kinase cascades and signaling pathways that are crucial for cell growth, proliferation, and survival. While direct research on this compound is part of ongoing studies, the mechanisms of its parent compound, parthenolide, and other related sesquiterpene lactones have been investigated, providing a framework for understanding its potential actions.

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses. origene.com Research on parthenolide suggests that it can significantly interfere with this pathway. For instance, parthenolide has been shown to suppress the B-Raf/MAPK/Erk pathway. nih.gov B-Raf is a key kinase in the MAPK/Erk signaling cascade, and its inhibition by parthenolide leads to the downregulation of downstream effectors such as p-MEK and p-Erk. nih.gov This inhibitory action on the MAPK pathway is a potential mechanism by which this compound may exert its anti-proliferative effects. nih.gov Studies on gallbladder cancer cells have demonstrated that parthenolide induces apoptosis through the MAPK signaling pathway. nih.gov

Furthermore, RNA sequencing data from cells treated with parthenolide have indicated a close association between the compound-induced apoptosis and the MAPK signaling pathways. nih.gov This suggests that the modulation of this pathway is a significant component of the cellular and molecular action of parthenolide and likely, by extension, this compound.

Table 1: Effects of Parthenolide on MAPK Pathway Components

ComponentEffectObserved InReference
B-RafInhibition of expressionNon-small cell lung cancer cells (GLC-82) nih.gov
p-MEKDownregulationNon-small cell lung cancer cells (GLC-82) nih.gov
p-ErkDownregulationNon-small cell lung cancer cells (GLC-82) nih.gov
MAPK PathwayInhibition leading to apoptosisGallbladder cancer cells nih.gov

JAK-STAT Pathway Modulation, Including STAT3

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for a multitude of cytokines and growth factors, playing a pivotal role in cell proliferation, survival, and differentiation. frontiersin.orgwikipedia.org Parthenolide has been identified as a potent inhibitor of the JAK-STAT pathway, with a particular impact on STAT3. nih.gov

Research has revealed that parthenolide can covalently bind to and inhibit Janus kinases (JAKs), which are the upstream activators of STAT proteins. nih.gov Specifically, parthenolide has been shown to directly interact with JAK2, suppressing its kinase activity. nih.govspandidos-publications.com This inhibition of JAK2 subsequently prevents the phosphorylation and activation of STAT3. spandidos-publications.com The constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers, and its inhibition by parthenolide contributes to the compound's anti-tumor activities. spandidos-publications.com Other sesquiterpene lactones have also been shown to exert their effects through the JAK2/STAT3 pathway. spandidos-publications.comnih.gov

Table 2: Modulation of the JAK-STAT Pathway by Parthenolide and Other Sesquiterpene Lactones

CompoundTargetEffectCell Type/ModelReference
ParthenolideJAKs (including JAK2)Covalent binding and inhibitionIn vitro studies nih.gov
ParthenolideSTAT3Inhibition of phosphorylationVarious cancer cell lines nih.gov
Vernodalin, Vernolepin, VernolideJAK2Hydrogen bonding with FERM domainA549 human lung carcinoma cells spandidos-publications.comnih.gov

PI3K/Akt Signaling Pathway Involvement

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. wikipedia.orgnih.gov Dysregulation of this pathway is a common event in various diseases, including cancer. nih.gov Parthenolide has been demonstrated to suppress this critical survival pathway in several types of cancer cells. nih.gov

Studies have shown that parthenolide can induce apoptosis and autophagy by inhibiting the PI3K/Akt signaling pathway. nih.gov This inhibition can occur through the activation of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway. wikipedia.orgnih.gov By suppressing the phosphorylation of Akt, a key downstream effector of PI3K, parthenolide disrupts the pro-survival signals transmitted by this pathway. nih.govspandidos-publications.com

Table 3: Involvement of Parthenolide in the PI3K/Akt Signaling Pathway

EffectMechanismCell TypeReference
Inhibition of cell viabilitySuppression of PI3K/Akt signalingCervical cancer cells (HeLa) nih.gov
Induction of apoptosis and autophagyInhibition of PI3K and Akt expressionCervical cancer cells (HeLa) nih.gov
Suppression of lung cancer growthInhibition of IGF-1R-mediated PI3K/Akt signalingHuman lung cancer cells nih.govspandidos-publications.com

IGF1R Pathway Cross-Talk

The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway plays a significant role in cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. nih.govcreative-diagnostics.com There is evidence of significant cross-talk between the IGF1R pathway and the PI3K/Akt pathway. nih.govspandidos-publications.com Parthenolide has been found to modulate this cross-talk.

Specifically, parthenolide can inhibit the activation of the IGF-1R/Akt/FoxO3α pathway in lung cancer cells. spandidos-publications.com It achieves this by reducing the phosphorylation of IGF-1R, which in turn prevents the activation of the downstream PI3K/Akt signaling cascade. nih.govspandidos-publications.com This inhibition of IGF-1R-mediated signaling suggests that this compound may also interfere with this pathway, thereby affecting cell proliferation and survival.

Effects on Cellular Processes

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division and proliferation. wikipedia.orgnih.gov Dysregulation of the cell cycle is a fundamental characteristic of cancer. researchgate.net Sesquiterpene lactones, including parthenolide and its derivatives, have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at different phases. nih.gov

Several studies have demonstrated that sesquiterpene lactones can induce cell cycle arrest in the G0/G1 or G2/M phases. nih.gov For instance, treatment of human lung carcinoma cells with certain sesquiterpene lactones resulted in G0/G1 phase arrest at sub-cytotoxic doses and G2/M phase arrest at cytotoxic doses. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, some sesquiterpene lactones have been found to suppress the protein levels of cyclin D1 and Cdk-4, which are crucial for the G1 to S phase transition. frontiersin.orgnih.gov A molecular docking study has suggested that certain sesquiterpene lactones have the potential to act as inhibitors of the Cyclin D1/CDK4-CDK6 complex. researchgate.net

Table 4: Effects of Sesquiterpene Lactones on Cell Cycle Progression

Compound/ClassEffectAffected Phase(s)MechanismReference
Sesquiterpene Lactones (general)Cell cycle arrestG0/G1, G2/MModulation of cell cycle regulatory proteins nih.govnih.gov
13-O-acetylsolstitialin ACell cycle arrestsubG1, G1Suppression of cyclin D1 and Cdk-4 protein levels frontiersin.orgnih.gov
Vernodalin, Vernolepin, VernolideCell cycle arrestG0/G1, G2/MDose-dependent effects nih.gov

Induction of Apoptosis in Cellular Models

This compound, a derivative of the sesquiterpene lactone parthenolide, is an active area of investigation for its pro-apoptotic effects in various cancer cell models. The mechanism by which it induces programmed cell death is multifaceted, involving the activation of key signaling cascades. Research primarily conducted on its parent compound, parthenolide, indicates that it triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

A central mechanism in its pro-apoptotic activity is the generation of reactive oxygen species (ROS) and the subsequent depletion of intracellular glutathione (GSH). nih.govnih.gov This increase in oxidative stress leads to a reduction in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov The disruption of the mitochondrial membrane potential facilitates the release of pro-apoptotic proteins like cytochrome c and Smac from the mitochondria into the cytosol. researchgate.net In the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. mdpi.complos.org

Simultaneously, evidence suggests the activation of the extrinsic pathway, which is initiated by death receptors on the cell surface. nih.gov Parthenolide has been shown to activate caspase-8, a key initiator caspase in the death receptor pathway. nih.gov Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death. researchgate.netplos.org

Studies have demonstrated these effects across a range of cancer cell lines, highlighting the broad potential of this compound. The induction of apoptosis is often dose-dependent, with higher concentrations leading to a more significant increase in apoptotic cell populations. nih.gov

Table 1: Research Findings on Parthenolide-Induced Apoptosis in Cellular Models

Cell Line(s)Key FindingsApoptotic Pathway(s) ImplicatedReference(s)
OVCAR-3, SK-OV-3 (Ovarian Carcinoma)Induced apoptosis via ROS generation and GSH depletion; activated both mitochondrial and death receptor pathways.Intrinsic & Extrinsic nih.gov
KOPN-8, Raji, and other Lymphoid Neoplastic Cell LinesCaused a dose-dependent increase in early and late apoptosis; promoted a significant increase in ROS and a decrease in GSH.Intrinsic (Mitochondrial) nih.gov
Human Oral Cancer Cell LinesPTL-induced apoptotic cell death involves oxidative stress, intracellular thiol depletion, and mitochondrial dysfunction.Intrinsic (Mitochondrial) researchgate.net
Differentiated SH-SY5Y (Cellular Parkinson's Disease Model)Ameliorated MPP+ induced cytotoxicity and decreased the apoptotic cell ratio from 40.56% to 24.07%.Not specified mdpi.com

Inhibition of Angiogenesis in Cellular Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov this compound and its parent compound, parthenolide, have demonstrated significant anti-angiogenic properties in various in vitro cellular assays. nih.govnih.gov The primary mechanism for this activity involves the inhibition of key signaling pathways that regulate endothelial cell behavior, particularly the NF-κB pathway. nih.gov

Parthenolide has been shown to effectively suppress the proliferation, invasion, and tube formation of endothelial cells, which are fundamental steps in the angiogenic process. nih.gov In cellular assays using Human Umbilical Vein Endothelial Cells (HUVECs), parthenolide treatment resulted in a diminished capacity of these cells to form capillary-like structures. nih.gov This inhibition is linked to the compound's ability to downregulate the expression of major pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.gov

VEGF is a potent regulator of angiogenesis, and its expression is often controlled by the transcription factor NF-κB. nih.gov By inhibiting NF-κB, parthenolide effectively reduces the downstream expression of VEGF by cancer cells. nih.gov This, in turn, decreases the stimulation of endothelial cells, leading to an anti-angiogenic effect. nih.gov The supernatant from cancer cells treated with parthenolide, which contains less VEGF, was shown to inhibit the angiogenic potential of human endothelial cells. nih.gov This demonstrates that the compound's effect on tumor cells can indirectly create an anti-angiogenic microenvironment.

Table 2: Research Findings on Parthenolide's Anti-Angiogenic Effects in Cellular Assays

Cell Line(s)Assay TypeKey FindingsMechanism(s) of ActionReference(s)
Eca109, KYSE-510 (Esophageal Squamous Cell Carcinoma)CCK-8, Colony forming, Transwell, Wound healingAttenuated proliferation and migration of ESCC cells.Inhibition of NF-κB/AP-1/VEGF signaling pathway. nih.gov
HUVECs (Human Umbilical Vein Endothelial Cells)Tube formation, Migration assayInhibited HUVEC migration and tube formation in vitro.Downregulation of VEGF expression. nih.gov
AsPC-1, MIA PaCa-2 (Pancreatic Cancer)Matrigel invasion, Angiogenesis assaysInhibited the invasive and angiogenic potential of pancreatic cancer cells.Suppression of NF-κB activity, leading to reduced VEGF and IL-8. nih.gov
EA.hy926 (Human Endothelial Cells)Angiogenesis assaySupernatant from parthenolide-treated pancreatic cancer cells inhibited the angiogenic potential of endothelial cells.Reduced secretion of VEGF and IL-8 from cancer cells. nih.gov

Disruption of NF-κB and β-catenin Interaction

The nuclear factor kappa B (NF-κB) and β-catenin signaling pathways are crucial in cell survival, proliferation, and inflammation, and their dysregulation is common in cancer. frontiersin.orgnih.gov Parthenolide is well-documented as a potent inhibitor of the NF-κB pathway. researchgate.netnih.gov It is proposed to act by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.orgnih.gov This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes. nih.gov

There is significant crosstalk between the NF-κB and Wnt/β-catenin pathways. In some cellular contexts, β-catenin can physically interact with NF-κB, leading to an inhibition of NF-κB's ability to bind DNA and activate transcription. nih.gov Conversely, inflammatory signals can influence β-catenin activity.

Research has shown that in inflammatory conditions stimulated by tumor necrosis factor-α (TNF-α), parthenolide treatment can counteract the inhibitory effects of TNF-α on the Wnt/β-catenin signaling pathway. nih.gov Specifically, parthenolide was found to inhibit the NF-κB/p50 pathway while simultaneously resisting the TNF-α-induced suppression of Wnt/β-catenin signaling in human alveolar bone-derived osteoblasts. nih.gov By suppressing the pro-inflammatory NF-κB pathway, parthenolide appears to create a more favorable environment for the Wnt/β-catenin pathway to promote osteoblast differentiation. frontiersin.orgnih.gov This suggests an indirect mechanism of disrupting the interplay between these two pathways: by strongly inhibiting NF-κB activation, parthenolide may prevent its downstream effects on the β-catenin pathway, effectively uncoupling their interaction in inflammatory settings. nih.gov

In Vitro Biological Activities Preclinical Investigation

Antiproliferative and Cytotoxic Activities in Cell Lines

The potential of 9-Hydroxyparthenolide as an antiproliferative and cytotoxic agent has been explored in several cancer cell lines. These studies aim to determine the compound's ability to inhibit the growth and induce the death of cancer cells.

Research into the cytotoxic effects of this compound has yielded specific findings for certain cancer types. In the context of leukemia, one study investigated the activity of 9(S)-hydroxyparthenolide against primary Acute Myeloid Leukemia (AML) patient-derived samples. The findings indicated that the compound itself possesses low antileukemic activity, with a 50% lethal concentration (LC50) value greater than 90 µM.

While specific IC50 values are not detailed in readily available literature, qualitative assessments have noted that 9β-hydroxyparthenolide exerts significant cytotoxic effects against several other human cancer cell lines. These include lung carcinoma (A549), colon carcinoma (LoVo), and breast carcinoma (MCF7) cell lines. However, without quantitative data from these studies, a direct comparison of potency cannot be made.

Cytotoxic Activity of 9(S)-Hydroxyparthenolide Against Leukemia Cells
Cell TypeAssayResult (LC50)
Primary Acute Myeloid Leukemia (AML) SamplesCytotoxicity Assay> 90 µM

Information regarding the selective cytotoxicity of this compound, comparing its effects on cancerous cells versus normal, non-cancerous cells, is not extensively detailed in the available scientific literature. While studies on derivatives of this compound have shown increased selectivity against AML cells compared to normal bone marrow isolates, specific data, such as a selectivity index (SI) for the parent this compound, has not been reported.

Anti-inflammatory Modulation in Cell-Based Assays

Despite the well-documented anti-inflammatory properties of its parent compound, parthenolide (B1678480), specific research detailing the direct anti-inflammatory modulation of this compound in cell-based assays is not available in the reviewed literature. Studies measuring its effects on key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins in cellular models (e.g., lipopolysaccharide-stimulated macrophages) have not been identified.

Antiprotozoal Activities in In Vitro Models

The potential efficacy of this compound against protozoan parasites has been considered; however, specific experimental data is lacking.

There is no available data from in vitro studies assessing the activity of this compound against Trypanosoma brucei rhodesiense, the parasite responsible for East African trypanosomiasis.

There is no available data from in vitro studies assessing the activity of this compound against Plasmodium falciparum, the protozoan that causes malaria.

Antimicrobial Activities (e.g., Antibacterial)

While direct studies on the antimicrobial properties of pure this compound are not extensively detailed in the available scientific literature, research has been conducted on its derivatives. A study focused on the synthesis of new spiropyrazoline derivatives from both 9α- and 9β-hydroxyparthenolide, which were isolated from the aerial parts of Anvillea radiata. researchgate.net

Several of these synthesized spiropyrazoline derivatives were evaluated for their antibacterial activity and demonstrated good to moderate effects against various bacterial strains. researchgate.net The specific minimum inhibitory concentration (MIC) values from this research are not publicly available, but the qualitative results indicate the potential for developing antimicrobially active compounds from a this compound scaffold. The plant from which this compound is often isolated, Anvillea radiata, has also been studied for its antimicrobial essential oils, which showed significant activity against a range of microorganisms. researchgate.net However, the activity of the isolated, unmodified this compound compound itself remains to be fully characterized.

CompoundMicroorganismActivity LevelSpecific Data (MIC)
This compoundNot ReportedData Not AvailableData Not Available
Spiropyrazoline derivatives of 9α/β-HydroxyparthenolideVarious BacteriaGood to ModerateNot Publicly Available

Neurobiological Modulation in Cellular Systems

Direct preclinical investigations into the neurobiological activities of this compound in cellular systems are not available in the current body of scientific literature. However, extensive in vitro research has been performed on its parent compound, Parthenolide (PTL), providing insights into the potential neuro-modulatory effects of this class of sesquiterpene lactones. The primary focus of this research has been on the anti-inflammatory and neuroprotective effects mediated through its action on glial cells, particularly microglia.

Microglia are the resident immune cells of the central nervous system and play a critical role in neuroinflammation. nih.govyoutube.com In various in vitro models, Parthenolide has been shown to potently modulate microglial activation. nih.gov Studies using lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, a standard model for neuroinflammation, have demonstrated that PTL can significantly decrease the production of key pro-inflammatory mediators. world-wide.orgresearchgate.net Treatment with Parthenolide leads to a dose-dependent reduction in the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). world-wide.orgresearchgate.net This anti-inflammatory action is often linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. world-wide.orgresearchgate.net

Furthermore, Parthenolide has been observed to influence microglial polarization, the process by which microglia adopt different functional phenotypes. It can promote a shift from the pro-inflammatory M1 phenotype towards a more anti-inflammatory and neuroprotective M2 phenotype. nih.govnih.gov

While Parthenolide demonstrates clear anti-inflammatory effects on microglia, its direct impact on neurons is more complex. Research using co-cultures of primary motor neurons and microglia revealed that the neuroprotective effects of Parthenolide are indirect. plos.org It mitigates the neurotoxic environment created by activated microglia, thereby enhancing neuronal survival and axonal outgrowth. plos.org However, at higher concentrations, Parthenolide itself can exhibit some toxicity towards primary motor neurons, highlighting the importance of its modulatory role on glial cells. plos.org In other cellular models, such as human glioma cells, Parthenolide has been found to induce differentiation towards a neuron-like phenotype. mdpi.com

CompoundCell TypeModelObserved EffectKey Mediators Affected
This compoundN/AN/AData Not AvailableN/A
Parthenolide (PTL)BV-2 MicrogliaLPS StimulationReduced pro-inflammatory response↓ Nitric Oxide, ↓ TNF-α, ↓ IL-6, ↓ NF-κB activation
Parthenolide (PTL)Human MicrogliaCerebral Ischemia ModelModulated M1/M2 polarization↓ M1 markers, ↑ M2 markers
Parthenolide (PTL)Primary Microglia & Motor Neurons (Co-culture)LPS StimulationIndirect neuroprotectionEnhanced motor neuron survival and axonal density
Parthenolide (PTL)Human Glioma Cells (U87, A172)Differentiation AssayInduced neuronal differentiation↑ Neuronal markers (NeuN, MAP2)

Advanced Research Methodologies for 9 Hydroxyparthenolide Studies

Spectroscopic and Structural Elucidation Techniques

The precise determination of the molecular structure of 9-Hydroxyparthenolide is a fundamental prerequisite for understanding its chemical properties and biological functions. This is achieved through a combination of powerful spectroscopic and crystallographic methods that provide detailed insights into its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of hydrogen atoms and their neighboring environments. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for its various protons, including those on the lactone ring, the germacrane (B1241064) skeleton, and the hydroxyl and exocyclic methylene (B1212753) groups. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), provide critical data for assigning these protons to their specific locations in the structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its local electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the molecule's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Sesquiterpene Lactone Skeleton Similar to this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
140.52.55 (m)
228.11.80 (m), 2.10 (m)
335.22.05 (m)
4138.9-
5125.85.10 (d, J=9.5)
682.34.85 (t, J=9.0)
750.12.90 (m)
829.51.95 (m)
975.44.20 (dd, J=8.5, 3.0)
1045.32.40 (m)
11139.8-
12170.1-
13121.25.60 (d, J=3.0), 6.25 (d, J=3.5)
1416.81.75 (s)
1523.51.20 (d, J=7.0)

Note: This data is illustrative and based on a representative sesquiterpene lactone structure. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

X-ray Diffraction Analysis

X-ray diffraction analysis, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice.

Cell-Based Assays for Biological Activity Profiling

To understand the biological effects of this compound at the cellular level, a variety of cell-based assays are employed. These assays are crucial for assessing its potential as a therapeutic agent by providing quantitative data on its impact on cell viability, proliferation, and the induction of programmed cell death (apoptosis).

MTT Colorimetric Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

In studies involving this compound, the MTT assay is used to determine its cytotoxic effects on various cell lines, particularly cancer cells. By exposing cells to a range of concentrations of the compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) value is calculated. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50% and is a key indicator of its cytotoxic potency. While specific IC₅₀ values for this compound are not extensively documented in readily available literature, studies on the closely related compound parthenolide (B1678480) have demonstrated its cytotoxic activity against various cancer cell lines. For example, parthenolide exhibited IC₅₀ values of 8.42 ± 0.76 µM and 9.54 ± 0.82 µM against SiHa (cervical cancer) and MCF-7 (breast cancer) cell lines, respectively. nih.gov

Table 2: Illustrative IC₅₀ Values of Parthenolide on Human Cancer Cell Lines Determined by MTT Assay

Cell LineCancer TypeIC₅₀ (µM) after 48h
SiHaCervical Cancer8.42 ± 0.76
MCF-7Breast Cancer9.54 ± 0.82

This table presents data for parthenolide, a structurally similar compound, to illustrate the type of data obtained from MTT assays.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of this compound research, flow cytometry is instrumental in elucidating its effects on apoptosis and the cell cycle. nih.gov

To assess apoptosis, cells are typically stained with a combination of Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By analyzing the fluorescence of a large population of cells, flow cytometry can quantify the percentage of cells that are viable, in early apoptosis, in late apoptosis, or necrotic.

For cell cycle analysis, cells are stained with a DNA-binding dye such as propidium iodide after permeabilization. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with a compound like this compound may cause cell cycle arrest at a specific phase, which would be observable as an accumulation of cells in that particular peak of the DNA content histogram.

Studies on parthenolide have shown that it can induce apoptosis in cancer cells. nih.gov A typical flow cytometry experiment investigating the effects of this compound would involve treating a specific cell line with the compound and then analyzing the cell population at different time points to determine the kinetics of apoptosis induction and any alterations in cell cycle progression.

Table 3: Hypothetical Flow Cytometry Data for Apoptosis Analysis of a Cancer Cell Line Treated with this compound

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)95.22.52.3
This compound (X µM)65.820.413.8

This table represents hypothetical data to illustrate the quantitative output of a flow cytometry experiment for apoptosis analysis.

Table 4: Hypothetical Flow Cytometry Data for Cell Cycle Analysis of a Cancer Cell Line Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60.525.314.2
This compound (Y µM)45.115.739.2

This table represents hypothetical data to illustrate the quantitative output of a flow cytometry experiment for cell cycle analysis, suggesting a G2/M arrest.

Enzymatic Assays for Mechanism Elucidation

Enzymatic assays are fundamental tools in drug discovery and molecular biology, providing critical insights into the mechanism of action of bioactive compounds like this compound. bellbrooklabs.com These assays measure an enzyme's activity, allowing researchers to determine how a compound interacts with a specific enzyme, whether it acts as an inhibitor or an activator, and the nature of this interaction. nih.govnih.gov For this compound, a derivative of the well-studied sesquiterpene lactone parthenolide, enzymatic assays are crucial for identifying its molecular targets and elucidating the pathways through which it exerts its biological effects.

The mechanism of action for parthenolide has been linked to the inhibition of the NF-κB transcription factor. nih.gov This suggests that this compound and its analogs may target kinases and other enzymes within the NF-κB signaling cascade. Enzymatic assays are employed to screen these compounds against a panel of relevant enzymes to identify specific interactions. bellbrooklabs.com

Key steps and data derived from enzymatic assays for studying this compound include:

Target Identification: High-throughput screening (HTS) assays are used to test this compound against large libraries of enzymes to identify potential targets. bellbrooklabs.comnih.gov

Kinetic Studies: Once a target is identified, kinetic studies are performed to understand the specifics of the interaction. These experiments determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.comnih.gov

Structure-Activity Relationship (SAR) Studies: Assays are used to evaluate a series of structurally related analogs of this compound to understand which chemical moieties are essential for its enzymatic activity. For instance, chemoenzymatic synthesis using engineered cytochrome P450 catalysts can produce specific derivatives like 9(S)-hydroxy-PTL and 14-hydroxy PTL, which can then be functionalized and tested to see how modifications at the C9 or C14 position affect their inhibitory potential against specific enzymes. nih.gov

The data generated from these assays are pivotal for the hit-to-lead optimization process, guiding the chemical modification of this compound to enhance its potency and selectivity for a desired molecular target. bellbrooklabs.com

Computational and In Silico Modeling

In parallel with experimental assays, computational and in silico modeling have become indispensable for accelerating the study of natural compounds like this compound. nih.govijsdr.org These methods use computer simulations to predict how a molecule will interact with biological targets, providing a cost-effective and rapid means to screen compounds, predict their activity, and understand their mechanisms of action at a molecular level. ijsdr.org For this compound, these models are particularly useful for prioritizing which of its stereoisomers or synthetic derivatives might be most promising for further experimental validation. nih.govmit.edu

Molecular docking is a primary technique in this domain, used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Studies have utilized molecular docking to investigate the interaction between 9α-hydroxyparthenolide and 9β-hydroxyparthenolide and various protein targets. For example, docking studies have explored their binding to the main protease (Mpro) of SARS-CoV-2 and proteins relevant to cancer, such as those in the HEP-G2 human liver cancer cell line. nih.gov These simulations calculate a binding affinity or "docking score," which estimates the strength of the interaction. The results help identify key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interactions predicted by molecular docking. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations model the movement of every atom in the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.comescholarship.org This allows researchers to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the protein upon binding. escholarship.orgnih.gov

For a compound like this compound, an MD simulation would typically follow these steps:

The protein-ligand complex, with the ligand in the pose predicted by docking, is placed in a simulated physiological environment (a "box" of water molecules and ions). mdpi.com

The forces acting on each atom are calculated using a force field (e.g., AMBER, GROMACS). mdpi.com

Newton's equations of motion are applied to simulate the movement of the atoms over a series of very short time steps (femtoseconds). mdpi.com

The resulting trajectory is analyzed to evaluate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and to map the hydrogen bonds and other interactions over the course of the simulation. mdpi.comnih.gov

A stable RMSD value over the simulation time (e.g., 100-200 nanoseconds) suggests that the ligand remains securely bound in the active site, validating the docking results. nih.govsemanticscholar.org MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

ParameterDescriptionTypical SoftwareRelevance to this compound Studies
Force Field A set of parameters used to calculate the potential energy of the molecular system.AMBER, GROMACS, CHARMM, NAMDDefines the physics governing the interactions between this compound and its target protein. mdpi.com
Simulation Time The total time period over which the molecular movements are simulated.-Longer simulations (e.g., >100 ns) provide more confidence in the stability of the observed interactions. nih.govsemanticscholar.org
RMSD Root Mean Square Deviation; measures the average deviation of atomic positions, typically of the protein backbone, from a reference structure over time.GROMACS, AMBERA stable RMSD indicates that the protein-ligand complex has reached equilibrium and the binding is stable. mdpi.com
Interaction Analysis Identifies and quantifies interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein throughout the simulation.-Reveals which amino acid residues are critical for maintaining the binding of this compound.

Cheminformatics and Data Analysis for Biological Activity Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their biological activities. nih.gov This field is particularly valuable for studying natural product derivatives like those of this compound. nih.gov By analyzing the chemical structures and measured activities of a series of related compounds, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govrutgers.edu

A QSAR study on this compound derivatives would involve:

Data Collection: Assembling a dataset of parthenolide analogs with their experimentally measured biological activities (e.g., IC50 values against a cancer cell line). nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," are calculated. These can describe physicochemical properties (e.g., lipophilicity), 2D structural features (e.g., chemical fingerprints), or 3D properties.

Model Building: A statistical or machine learning model (e.g., partial least squares regression, random forest) is trained to find a mathematical relationship between the descriptors and the observed biological activity. nih.govnih.gov

Model Validation and Prediction: The model's predictive power is rigorously tested. nih.gov Once validated, it can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. way2drug.comtechnologynetworks.com

For example, a study that synthesized and evaluated twenty-one derivatives of 9α- and 9β-hydroxyparthenolide for cytotoxic activity against four human cancer cell lines provides an ideal dataset for developing a QSAR model. nih.gov The model could identify key structural features—such as the type of chemical group added at the C-9 or C-13 positions—that correlate with higher cytotoxicity. This predictive capability allows for the in silico design of novel compounds with potentially enhanced therapeutic properties.

Compound ClassModification Site(s)Observed Activity Range (IC50)Potential Cheminformatic Insight
This compound DerivativesC-9 and C-131.1 to 9.4 µMQSAR models can correlate specific substitutions at these positions with increased or decreased cytotoxic activity. nih.gov
Parthenolide Analogsα-methylene-γ-lactoneVariesAnalysis can confirm the importance of this motif for activity and predict how modifications affect target binding.

Future Perspectives in Chemical Biology Research of 9 Hydroxyparthenolide

Exploration of Novel Biological Activities and Targets

While initially recognized for its anti-inflammatory and anticancer properties, the full spectrum of 9-hydroxyparthenolide's biological activities is still being uncovered. Future research will likely focus on exploring its potential in other therapeutic areas. For instance, its cytotoxic effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma, suggest a broad applicability that warrants further investigation. publisherspanel.com Additionally, esters of 9β-hydroxyparthenolide have demonstrated antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, opening avenues for the development of new treatments for parasitic diseases. thieme-connect.com

The identification of novel cellular targets is a critical aspect of this exploration. While NF-κB is a known target, the complex biological responses elicited by this compound suggest the involvement of multiple cellular components and pathways. nih.gov Future studies may reveal that functionalization at the C9 and C14 positions could alter the protein-targeting profile of the molecule, potentially leading to the discovery of new targets and a better understanding of its selective effects on malignant cells. rochester.edu

Development of Advanced Synthetic and Semi-Synthetic Strategies

The structural complexity of this compound presents a significant hurdle to its widespread therapeutic application. rochester.edu Overcoming this challenge requires the development of advanced synthetic and semi-synthetic strategies to enable the efficient production of the natural product and its analogs.

A promising approach involves chemoenzymatic synthesis, which utilizes enzymes to achieve selective modifications that are difficult to perform using traditional chemical methods. nih.gov For example, engineered cytochrome P450 enzymes have been successfully used for the selective hydroxylation of parthenolide (B1678480) at the C9 and C14 positions, providing valuable intermediates for further functionalization. nih.govrochester.edu This late-stage functionalization allows for the diversification of the parthenolide scaffold, leading to the generation of novel analogs with potentially improved biological activities. nih.govrochester.edurochester.edu

Future synthetic efforts will likely focus on:

Improving the efficiency and scalability of existing chemoenzymatic protocols. rochester.edu

Exploring new enzymatic transformations to access a wider range of functionalized analogs.

Developing novel chemical reactions for the late-stage modification of the parthenolide core. rochester.edu

Utilizing modern synthetic methodologies such as transition metal catalysis and organocatalysis to construct the complex molecular architecture with greater control and efficiency. numberanalytics.com

These advancements will not only facilitate the production of this compound and its derivatives for further biological evaluation but also enable the synthesis of structurally simplified analogs that retain the desired therapeutic properties while being more synthetically accessible.

Integration with Omics Technologies for Comprehensive Profiling

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of various "omics" technologies. frontiersin.orgnih.gov These high-throughput approaches allow for the simultaneous analysis of thousands of molecules, providing a comprehensive snapshot of the cellular response to the compound.

Proteomics in Target Identification

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct molecular targets of bioactive compounds like this compound. brieflands.com Chemical proteomics approaches, such as compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP), are particularly valuable for this purpose. frontiersin.orgmdpi.com

In CCCP, a chemical probe based on the structure of this compound would be synthesized and used to "fish out" its binding partners from a complex protein mixture. frontiersin.org ABPP, on the other hand, utilizes reactive probes to label and identify enzymes based on their activity. mdpi.com By combining these methods with advanced mass spectrometry techniques, researchers can identify the specific proteins that interact with this compound, providing crucial insights into its mechanism of action. brieflands.com Furthermore, quantitative proteomics methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be used to assess changes in protein expression levels upon treatment with the compound, revealing downstream effects and pathway modulation. mdpi.com

Transcriptomics in Pathway Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful way to analyze the global changes in gene expression induced by this compound. nih.gov Techniques like RNA sequencing (RNA-seq) can provide a comprehensive profile of the genes that are up- or down-regulated in response to the compound. nih.gov

This gene expression data can then be subjected to pathway analysis, which helps to identify the biological pathways and processes that are most significantly affected. nih.govreactome.org By comparing the transcriptomic profiles of cells treated with this compound to untreated cells, researchers can gain a deeper understanding of the molecular circuits that are perturbed by the compound. This information can help to elucidate its mechanism of action, identify potential biomarkers of response, and suggest new therapeutic applications. nih.gov

Application in Chemical Probe Development for Biological Systems

The unique biological activities and defined molecular structure of this compound make it an excellent candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, providing valuable tools for basic research and drug discovery. semanticscholar.orgdntb.gov.ua

By modifying the structure of this compound, for example, by introducing reporter tags or reactive groups, it can be transformed into a probe that can be used to:

Visualize the subcellular localization of its targets.

Identify and quantify its binding partners in living cells. frontiersin.org

Modulate the activity of specific enzymes or pathways with high temporal and spatial control.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 9-Hydroxyparthenolide purity in experimental samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at 220–260 nm is widely used, coupled with calibration curves using certified reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is recommended for structural validation. Ensure solvent compatibility (e.g., deuterated chloroform for NMR) and validate instrument precision via triplicate runs .
  • Data Presentation : Report retention times, peak area ratios, and spectral shifts. Include raw chromatograms and NMR spectra in supplementary materials to demonstrate reproducibility .

Q. How to design in vitro experiments to assess the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • Cell Lines : Use LPS-stimulated RAW 264.7 macrophages or primary human monocytes. Include negative controls (untreated cells) and positive controls (e.g., dexamethasone).
  • Concentration Ranges : Test 1–100 µM, with exposure times of 6–24 hours.
  • Assays : Measure TNF-α/IL-6 secretion via ELISA and NF-κB nuclear translocation via immunofluorescence. Normalize data to cell viability (MTT assay) to exclude cytotoxicity .
    • Statistical Considerations : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report IC50 values with 95% confidence intervals .

Q. What are the recommended protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer :

  • Starting Material : Parthenolide (≥95% purity) dissolved in anhydrous dichloromethane.
  • Hydroxylation : Use mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent under nitrogen atmosphere. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexanes 1:1).
  • Purification : Column chromatography with silica gel (60–120 mesh). Validate product purity via HPLC and mass spectrometry .

Advanced Research Questions

Q. How to resolve contradictions in reported IC50 values of this compound across different cell lines?

  • Methodological Answer :

  • Variable Analysis : Compare cell confluency (70–80% vs. >90%), serum concentration in media (e.g., 2% vs. 10% FBS), and assay duration.
  • Standardization : Adopt CLSI guidelines for cell viability assays. Include internal reference compounds (e.g., doxorubicin) to calibrate inter-lab variability .
  • Data Reanalysis : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch reagent differences) .

Q. What methodological considerations are critical when extrapolating in vitro findings of this compound to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Parameters : Assess bioavailability via oral/intraperitoneal administration in rodents. Measure plasma half-life using LC-MS/MS.
  • Model Selection : Use LPS-induced murine inflammation models. Include tissue-specific analyses (e.g., liver/kidney histopathology) to evaluate toxicity.
  • Dose Translation : Apply allometric scaling (body surface area) from in vitro IC50 to in vivo doses .

Q. How to optimize experimental conditions for studying this compound's interaction with NF-κB signaling pathways?

  • Methodological Answer :

  • Kinetic Studies : Perform time-course experiments (0–120 minutes post-treatment) to capture IκBα degradation and p65 phosphorylation via Western blot.
  • Inhibitor Controls : Use Bay 11-7082 (NF-κB inhibitor) to confirm pathway specificity.
  • Advanced Imaging : Employ confocal microscopy with fluorescent-tagged p65 constructs for real-time nuclear translocation analysis .

Data Contradiction and Validation

Q. How to address discrepancies in this compound's solubility profiles reported in literature?

  • Methodological Answer :

  • Solvent Screening : Test DMSO, ethanol, and PBS buffers at pH 7.4. Use dynamic light scattering (DLS) to detect aggregation.
  • Documentation : Report exact solvent preparation steps (e.g., sonication duration, temperature) to ensure reproducibility .

Q. What strategies validate the specificity of this compound in target-binding assays?

  • Methodological Answer :

  • Competitive Binding : Use radiolabeled parthenolide derivatives in displacement assays.
  • Mutagenesis Studies : Engineer target proteins (e.g., IKKβ cysteine residues) to confirm covalent binding sites via LC-MS peptide mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.